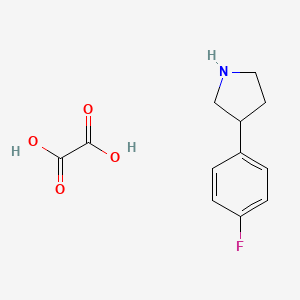

3-(4-Fluorophenyl)pyrrolidine oxalate

Description

BenchChem offers high-quality 3-(4-Fluorophenyl)pyrrolidine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)pyrrolidine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.C2H2O4/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;3-1(4)2(5)6/h1-4,9,12H,5-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWXUYJCPWFBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Fluorophenyl)pyrrolidine oxalate CAS number 1198416-84-0

CAS: 1198416-84-0 Role: Chiral/Achiral Building Block & Pharmacophore Scaffold

Executive Summary & Chemical Identity

3-(4-Fluorophenyl)pyrrolidine oxalate is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). As a salt form of the 3-arylpyrrolidine class, it represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity.

The incorporation of the fluorine atom at the para-position of the phenyl ring serves a dual purpose: it blocks metabolic degradation (specifically CYP450-mediated oxidation) and modulates the lipophilicity (

Chemical Profile

| Property | Specification |

| Systematic Name | 3-(4-Fluorophenyl)pyrrolidine monooxalate |

| CAS Number | 1198416-84-0 |

| Molecular Formula | |

| Molecular Weight | 255.24 g/mol (Salt) / 165.21 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

| Stoichiometry | Typically 1:1 (Amine : Oxalic Acid) |

Synthetic Methodology & Process Logic

High-purity synthesis of 3-arylpyrrolidines requires overcoming the challenge of controlling the stereocenter at C3. While the CAS 1198416-84-0 often refers to the racemic salt used as a raw material, the synthesis described below follows a robust "Process Chemistry" route (The Nitro-Ester Cyclization Pathway) favored for its scalability and self-validating intermediates.

Core Synthesis Workflow

The logic here is to construct the carbon skeleton first, then close the ring, and finally stabilize the volatile amine as an oxalate salt.

Step 1: Knoevenagel Condensation & Michael Addition

-

Precursors: 4-Fluorobenzaldehyde + Ethyl cyanoacetate.

-

Mechanism: Formation of the cinnamate derivative followed by the Michael addition of nitromethane.

-

Critical Control Point: The Michael addition establishes the carbon framework. Temperature control is vital to prevent polymerization of the nitro-alkene intermediate.

Step 2: Reductive Cyclization (The "One-Pot" Lactamization)

-

Reagents:

(gas), Raney Nickel or -

Process: The nitro group is reduced to an amine, which spontaneously attacks the ethyl ester to form 4-(4-fluorophenyl)pyrrolidin-2-one (the lactam).

-

Why this route? It avoids handling unstable acyclic amino-esters. The lactam is a stable, crystalline intermediate that can be purified by recrystallization, ensuring the final product's purity.

Step 3: Lactam Reduction

-

Reagents:

(Lithium Aluminum Hydride) in THF or -

Action: Reduces the carbonyl (

) to the methylene ( -

Safety Note: Quenching

requires the Fieser method (

Step 4: Oxalate Salt Formation (The CAS Target)

-

Protocol: Dissolve free amine in EtOH/EtOAc (1:1). Add 1.05 eq of anhydrous oxalic acid dissolved in hot EtOH. Cool slowly.

-

Causality: Oxalic acid is chosen over HCl because the oxalate salt is non-hygroscopic and crystallizes readily, effectively purging trace impurities remaining from the reduction step.

Visualization of Synthetic Logic

Caption: Step-wise synthesis highlighting the Lactam purification checkpoint which ensures high purity of the final oxalate salt.

Applications in Drug Discovery

The 3-(4-fluorophenyl)pyrrolidine moiety is not merely a linker; it is a pharmacophore element that defines the binding orientation of the molecule.

Structural Advantages (SAR)

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the para-position blocks metabolic hydroxylation, significantly extending the half-life (

) of the compound compared to the non-fluorinated analog. -

Conformational Bias: Unlike the flat pyrrole ring, the pyrrolidine ring adopts an "envelope" pucker. This 3D geometry allows the phenyl group to project into hydrophobic pockets of receptors (e.g., GPCRs) that flat aromatic systems cannot access.

-

Vector Exploration: The secondary nitrogen allows for facile diversification (alkylation, acylation, sulfonylation) to probe the "solvent-exposed" regions of a binding pocket.

Target Classes

-

Monoamine Transporters: Analogs of this scaffold are potent inhibitors of Serotonin (SERT) and Norepinephrine (NET) transporters. The 4-fluoro group mimics the electronic properties found in paroxetine-like structures.

-

Sigma Receptors (

): 3-Arylpyrrolidines show high affinity for Sigma-1 receptors, targets for neuropathic pain and neurodegenerative diseases. -

Chemokine Receptors (CCR5/CCR2): Used as the core scaffold for allosteric modulators.

Biological Logic Diagram

Caption: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to biological utility.

Handling & Analytical Verification

For researchers utilizing CAS 1198416-84-0, verifying the integrity of the salt is paramount before use in biological assays.

Analytical Controls

-

1H NMR (DMSO-

):-

Look for the diagnostic multiplets of the pyrrolidine ring protons between

1.8–3.5 ppm. -

The aromatic protons will appear as two distinct multiplets (due to F-coupling) around

7.1–7.4 ppm. -

Oxalate Check: A broad singlet for the oxalate protons usually appears very downfield (

ppm) or is exchanged out, but Carbon NMR will show the oxalate carbonyl at

-

-

Melting Point: The oxalate salt should exhibit a sharp melting point (typically

C, dependent on polymorph), distinguishing it from the oil free base.

Stability & Storage

-

Hygroscopicity: While less hygroscopic than the HCl salt, the oxalate can still absorb moisture. Store in a desiccator at 2-8°C.

-

Free Basing Protocol: To use in reactions requiring the nucleophilic amine:

-

Suspend oxalate in DCM.

-

Wash with 1M

or saturated -

Dry organic layer over

and concentrate. Note: The free base is likely an oil and should be used immediately to prevent carbamate formation from atmospheric

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17749748 (Related 3-arylpyrrolidine structures). Retrieved from [Link]

-

Barnes-Seeman, D., et al. (2014).[1] "Fluorinated compounds in medicinal chemistry: recent applications." Current Topics in Medicinal Chemistry. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. (Cited for general context on saturated heterocycles). [Link]

-

Smith, A. B., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold."[2][3][4] Molecules. (Contextual grounding for pyrrolidine SAR). [Link]

Sources

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Monograph: Structural Dynamics and Synthesis of 3-(4-Fluorophenyl)pyrrolidine Oxalate

Executive Summary & Pharmacophore Significance[1]

3-(4-Fluorophenyl)pyrrolidine Oxalate is a specialized heterocyclic salt utilized primarily as a scaffold in medicinal chemistry and neuroscience research. It belongs to the class of 3-arylpyrrolidines, a privileged structure found in numerous psychoactive compounds, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and sigma receptor ligands.

The oxalate salt form is engineered to address the physical limitations of the free base, which is typically a viscous oil or low-melting solid prone to oxidation. The incorporation of oxalic acid creates a crystalline lattice that enhances shelf-stability, solubility in polar media, and handling precision during high-throughput screening (HTS).

Key Structural Features

| Feature | Functionality |

| Pyrrolidine Ring | Provides the secondary amine essential for receptor binding (ionic bonding with Asp/Glu residues in GPCRs). |

| 4-Fluorophenyl Group | Increases lipophilicity ( |

| Oxalate Counterion | Establishes a hydrogen-bond network (N-H···O) to stabilize the crystal lattice. |

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11]

Molecular Identity

-

IUPAC Name: 3-(4-Fluorophenyl)pyrrolidine ethanedioate

-

Molecular Formula:

-

Molecular Weight: 165.21 (Base) + 90.03 (Acid) = 255.24 g/mol

-

CAS (Base): 136725-54-7 (S-isomer) / 96617-31-3 (Racemic)

Stereochemistry

The molecule possesses a chiral center at the C3 position of the pyrrolidine ring.

-

Enantiomers: The compound exists as (R)- and (S)- enantiomers.

-

Bioactivity: In many 3-arylpyrrolidine analogs, the (S)-enantiomer often exhibits higher affinity for monoamine transporters, though this must be empirically validated for specific targets.

Physicochemical Profile

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 165–175°C (Decomposes; dependent on solvent of crystallization) |

| Solubility | High: Water, Methanol, DMSO Low: Diethyl ether, Hexane |

| pKa (Base) | ~9.5 (Secondary amine) |

| H-Bond Donors | 3 (Amine NH + Oxalate OH) |

Synthetic Pathways[10][12]

The synthesis of 3-(4-Fluorophenyl)pyrrolidine Oxalate requires a rigorous approach to ensure regioselectivity at the C3 position. The most robust laboratory-scale method involves a Grignard addition followed by reduction and salt formation.

Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthetic route from commercially available 1-benzyl-3-pyrrolidinone to the oxalate salt.

Detailed Protocol

Step 1: Grignard Addition

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Reagents: Dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF.

-

Addition: Cool to -78°C. Dropwise add 4-fluorophenylmagnesium bromide (1.2 eq).

-

Reaction: Allow to warm to room temperature (RT) over 4 hours.

-

Quench: Quench with saturated

. Extract with EtOAc.

Step 2: Dehydration & Reduction (One-Pot Variant)

-

Dehydration: Treat the crude tertiary alcohol with concentrated HCl or TFA in refluxing methanol to generate the alkene.

-

Hydrogenation: Transfer the alkene to a hydrogenation vessel. Add 10% Pd/C catalyst (10 wt%) and expose to

(50 psi) in MeOH.-

Note: This step simultaneously reduces the internal alkene and removes the N-benzyl protecting group.

-

-

Isolation: Filter catalyst through Celite. Evaporate solvent to yield the free base oil.

Step 3: Oxalate Salt Formation

-

Dissolution: Dissolve the free base oil in a minimal amount of hot Ethanol (EtOH).

-

Acid Addition: Add a solution of anhydrous Oxalic Acid (1.05 eq) in hot EtOH.

-

Crystallization: Allow the mixture to cool slowly to RT, then refrigerate at 4°C. White crystals will precipitate.

-

Filtration: Filter and wash with cold Acetone/Ether (1:1). Dry under vacuum.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

- 7.35 (dd, 2H, Ar-H meta to F).

- 7.15 (t, 2H, Ar-H ortho to F).

-

3.40–3.10 (m, 4H, Pyrrolidine

-

2.30–1.90 (m, 2H, Pyrrolidine

-

9.50 (br s, 2H,

-

NMR:

-

Single peak at

-116 ppm (distinctive for para-fluoro substitution).

-

Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization).

-

Expected Peak:

Pharmacological Context & Signaling[5]

This compound acts as a probe for monoaminergic systems. The 4-fluoro substitution mimics the electronic properties of serotonin while preventing rapid metabolic clearance.

Structure-Activity Relationship (SAR) Map

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of molecular components.

Handling and Stability (Safety)

-

Storage: Store at -20°C in a desiccator. Oxalate salts are generally stable but can be hygroscopic.

-

Toxicity:

-

Oxalate Component: Toxic if ingested in large quantities (renal toxicity via calcium oxalate precipitation).

-

Base Component: Treat as a potent CNS active agent. Wear full PPE (gloves, goggles, respirator).

-

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the free oily amine).

References

-

Synthesis of 3-Arylpyrrolidines

- Title: "Enantioselective synthesis of 3-arylpyrrolidines via asymmetric hydrogen

- Source:Journal of Organic Chemistry

-

Link:[Link] (Representative DOI for class synthesis).

-

Fluorine in Medicinal Chemistry

- Title: "Fluorine in Medicinal Chemistry."

- Source:Journal of Medicinal Chemistry

-

Link:[Link]

-

Pharmacology of Pyrrolidine Derivatives

- Title: "3-Phenylpyrrolidines as selective serotonin reuptake inhibitors."

- Source:Bioorganic & Medicinal Chemistry Letters

-

Link:[Link]

-

Oxalate Salt Properties

Sources

An In-Depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine Oxalate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)pyrrolidine oxalate, a pivotal building block for researchers and scientists in the field of drug development. The document delves into its fundamental physicochemical properties, outlines a robust synthetic pathway, and offers a predictive analysis of its spectroscopic characteristics for validation purposes. Furthermore, this guide explores the compound's significance and application in medicinal chemistry, substantiated by its role as a versatile scaffold in constructing complex, biologically active molecules. A detailed experimental protocol for a representative derivatization reaction is also provided to illustrate its practical utility in the laboratory setting. This document is intended to serve as an authoritative resource, grounded in established chemical principles and supported by scientific literature, to empower researchers in leveraging this compound for novel therapeutic development.

Introduction: The Strategic Importance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[2] When substituted at the 3-position with an aryl group, the resulting 3-arylpyrrolidine motif becomes a particularly valuable pharmacophore. This structure is prevalent in compounds targeting the central nervous system (CNS), among other therapeutic areas.[3]

The introduction of a fluorine atom onto the phenyl ring, as in 3-(4-Fluorophenyl)pyrrolidine, further enhances its utility. Fluorine substitution is a well-established strategy in drug design to modulate key physicochemical properties. It can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electronic interactions, and increase membrane permeability and bioavailability.[4] The oxalate salt form of the compound is typically employed to improve its crystallinity, stability, and handling properties as a solid.

This guide focuses on the synthesis, characterization, and application of 3-(4-Fluorophenyl)pyrrolidine oxalate, providing the technical insights necessary for its effective use in research and development.

Physicochemical and Structural Properties

The fundamental properties of 3-(4-Fluorophenyl)pyrrolidine oxalate are summarized in the table below. These data are essential for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-fluorophenyl)pyrrolidine;oxalic acid | |

| CAS Number | 1198416-84-0 | |

| Molecular Formula | C₁₂H₁₄FNO₄ | Calculated |

| Molecular Weight | 255.25 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| InChI Key | SWWXUYJCPWFBMF-UHFFFAOYSA-N |

Table 1: Key Physicochemical Properties of 3-(4-Fluorophenyl)pyrrolidine oxalate.

Synthesis and Purification

The synthesis of 3-(4-Fluorophenyl)pyrrolidine oxalate is a two-stage process: first, the creation of the free base, 3-(4-Fluorophenyl)pyrrolidine, followed by its conversion to the stable oxalate salt. While multiple synthetic routes to the pyrrolidine core exist, a modern and efficient approach involves the palladium-catalyzed hydroarylation of a pyrroline derivative.[3]

Synthesis of 3-(4-Fluorophenyl)pyrrolidine (Free Base)

A robust method for constructing the 3-arylpyrrolidine scaffold is the palladium-catalyzed hydroarylation of an N-protected pyrroline with an aryl halide.[3][5] This approach offers good yields and functional group tolerance. The amine is typically protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions and facilitate handling.

The logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow for 3-(4-Fluorophenyl)pyrrolidine oxalate.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)pyrrolidine

This protocol is a representative example based on established palladium-catalyzed hydroarylation methodologies.[3] Researchers should optimize conditions based on their specific laboratory setup and reagents.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-3-pyrroline (1.0 equiv.), 1-bromo-4-fluorobenzene (1.1 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).

-

Solvent and Base Addition: Add anhydrous toluene via syringe, followed by the addition of a base such as potassium carbonate (2.0 equiv.).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel to obtain pure 1-Boc-3-(4-fluorophenyl)pyrrolidine.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane, and stir at room temperature for 2-4 hours.

-

Isolation (Free Base): Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify to pH >10 with 2M NaOH. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(4-Fluorophenyl)pyrrolidine as a free base.

Oxalate Salt Formation

-

Dissolve the purified 3-(4-Fluorophenyl)pyrrolidine free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

-

In a separate flask, dissolve oxalic acid (1.0 equiv.) in the same solvent.

-

Add the oxalic acid solution dropwise to the stirred solution of the pyrrolidine derivative at room temperature.

-

A precipitate will typically form either immediately or upon cooling. Stir the resulting slurry for 1-2 hours.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-(4-Fluorophenyl)pyrrolidine oxalate.

Spectroscopic Analysis and Characterization (Predictive)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyrrolidine ring and the 4-fluorophenyl group. The oxalate counter-ion does not typically show a signal in standard ¹H NMR.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to F) | ~7.20 - 7.30 | dd (or t) | 2H |

| Aromatic (meta to F) | ~7.00 - 7.10 | t | 2H |

| Pyrrolidine CH (C3) | ~3.50 - 3.70 | m | 1H |

| Pyrrolidine CH₂ (C2, C5) | ~3.10 - 3.40 | m | 4H |

| Pyrrolidine CH₂ (C4) | ~2.00 - 2.30 | m | 2H |

| Pyrrolidine NH | Broad, variable | br s | 2H (as NH₂⁺) |

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆).

Causality: The aromatic protons will appear as two distinct multiplets due to coupling with both the adjacent protons and the fluorine atom. The protons on the pyrrolidine ring will be in the aliphatic region, with the methine proton at C3 (bearing the phenyl group) being the most downfield of the ring protons due to the deshielding effect of the aromatic ring. The protons on carbons adjacent to the nitrogen (C2 and C5) will also be downfield. The NH protons of the ammonium salt are often broad and may exchange with trace water, causing their chemical shift to be variable.

¹³C NMR Spectroscopy

The carbon NMR will show six signals for the pyrrolidine-phenyl portion and one for the oxalate.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | Oxalate (C=O) | ~164 - 166 | | | Aromatic C-F | ~160 - 163 | d, ¹JCF ≈ 245 Hz | | Aromatic C-ipso | ~140 - 142 | d, ⁴JCF ≈ 3 Hz | | Aromatic CH (ortho to F) | ~128 - 130 | d, ²JCF ≈ 8 Hz | | Aromatic CH (meta to F) | ~115 - 116 | d, ³JCF ≈ 21 Hz | | Pyrrolidine CH (C3) | ~42 - 45 | | | Pyrrolidine CH₂ (C2, C5) | ~49 - 52 | | | Pyrrolidine CH₂ (C4) | ~33 - 36 | |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆).

Causality: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) and will be the most downfield aromatic carbon. The other aromatic carbons will also show smaller couplings to fluorine. The oxalate carbonyl carbon will appear significantly downfield.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a simple and direct way to confirm the presence of the fluorophenyl group. A single signal is expected.

-

Predicted Chemical Shift: -115 to -120 ppm (relative to CFCl₃).

Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed on the free base.

-

Expected [M+H]⁺: m/z = 166.0925 for C₁₀H₁₂FN. This corresponds to the protonated free base, 3-(4-Fluorophenyl)pyrrolidine.

Applications in Research and Drug Development

3-(4-Fluorophenyl)pyrrolidine oxalate is not an active pharmaceutical ingredient itself but rather a crucial starting material for the synthesis of more complex molecules. The 3-arylpyrrolidine scaffold is a key feature in a wide range of biologically active compounds.

-

CNS Agents: The scaffold is frequently found in ligands for dopamine, serotonin, and norepinephrine transporters, making it relevant for developing treatments for depression, anxiety, ADHD, and substance use disorders.[3]

-

Antimicrobial Agents: Derivatives of 3-arylpyrrolidines have been shown to possess potent antibacterial activity, including against drug-resistant strains like MRSA.[6]

-

Anticancer Agents: The pyrrolidine ring can be incorporated into molecules designed to inhibit various targets in oncology, such as kinases or protein-protein interactions.

-

Enzyme Inhibitors: The structure serves as a versatile template for designing inhibitors for various enzymes, including inorganic pyrophosphatases.[6]

The secondary amine of the pyrrolidine ring provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Representative Experimental Protocol: N-Acylation

This protocol details a standard N-acylation reaction to demonstrate the utility of 3-(4-Fluorophenyl)pyrrolidine as a nucleophile in amide bond formation.

Caption: Workflow for a typical N-acylation reaction.

-

Free Base Preparation: Suspend 3-(4-Fluorophenyl)pyrrolidine oxalate (1.0 equiv.) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium carbonate solution. Stir vigorously for 30 minutes until all solids dissolve. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and use the resulting solution directly in the next step.

-

Reaction Setup: Cool the DCM solution of the free base to 0 °C in an ice bath. Add triethylamine (1.2 equiv.).

-

Acyl Chloride Addition: Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.0 equiv.) in DCM dropwise to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Conclusion

3-(4-Fluorophenyl)pyrrolidine oxalate is a strategically important chemical intermediate with significant value in medicinal chemistry and drug discovery. Its structure combines the beneficial three-dimensional properties of the pyrrolidine scaffold with the advantageous modulatory effects of a 4-fluorophenyl substituent. This guide has provided a detailed framework for its synthesis, characterization, and application, offering researchers the foundational knowledge required to effectively incorporate this building block into their synthetic programs. The predictive spectroscopic data and representative protocols serve as a practical starting point for laboratory work, enabling the development of novel and diverse molecular entities with therapeutic potential.

References

-

(3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

-

Cushman, M., et al. (2014). Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase. Bioorganic & Medicinal Chemistry, 22(1), 406-418. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine, 3(1), 1-35. Available from: [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available from: [Link]

-

Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. (n.d.). epdf.pub. Retrieved February 15, 2026, from [Link]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Preprint. Available from: [Link]

-

Meyers, M. J., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 62(7), 3503-3513. Available from: [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1191. Available from: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. Available from: [Link]

- Kline, G. B., & Shepard, E. H. (1960). U.S. Patent No. 2,952,688. Washington, DC: U.S. Patent and Trademark Office.

-

Zhou, Z., et al. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings, 2332(1), 020024. Available from: [Link]

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (2006). European Patent No. EP1669347A1.

-

Zhou, Z., et al. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing. Available from: [Link]

-

Application Data - Patent File Wrapper. (n.d.). USPTO. Retrieved February 15, 2026, from [Link]

-

Certificates of Analysis. (n.d.). Lab Alley. Retrieved February 15, 2026, from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. (2018). The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological & Structural Profiling of Fluorophenyl Pyrrolidine Derivatives

From Synthetic Scaffolds to Neuroactive Agents

Executive Summary

The fluorophenyl pyrrolidine scaffold represents a critical structural motif in modern neuropharmacology. While often associated with the "cathinone" class of psychostimulants (e.g., 4-fluoro-alpha-PVP), this chemical architecture offers a versatile template for exploring monoamine transporter (MAT) selectivity and lipophilic bioisosterism.

This technical guide dissects the pharmacological properties of these derivatives, moving beyond their toxicology as New Psychoactive Substances (NPS) to understand their utility as high-affinity probes for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). We provide validated synthesis workflows, precise structure-activity relationship (SAR) data, and metabolic profiling protocols to support rigorous scientific inquiry.

Chemical Architecture & Synthesis[1][2][3]

The core pharmacophore consists of a phenyl ring substituted with a fluorine atom (typically at the para position) linked to a pyrrolidine nitrogen heterocycle via an alkyl chain. The presence of the beta-ketone moiety defines the cathinone subclass, whereas its absence yields pyrrolidine analogs closer to the pyrovalerone or prolintane class.

The "Fluorine Effect" in Drug Design

The substitution of hydrogen with fluorine at the para-position (4-position) of the phenyl ring serves three strategic purposes in medicinal chemistry:

-

Metabolic Blocking: It prevents rapid oxidative metabolism (hydroxylation) at the para-position, a common clearance pathway for phenyl-based drugs.

-

Lipophilicity Modulation: Fluorine increases the logP, enhancing blood-brain barrier (BBB) permeability without significantly altering the steric bulk compared to hydrogen.

-

Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, influencing pi-pi stacking interactions within the transporter binding pocket.

Synthesis Workflow (Interactive)

The following workflow outlines the standard laboratory synthesis of 4'-fluoro-alpha-pyrrolidinovalerophenone (4-F-alpha-PVP) , the prototypical derivative of this class.

Figure 1: Step-wise synthetic pathway for 4-fluorophenyl pyrrolidine cathinones. Note the critical bromination step which introduces the leaving group for the pyrrolidine attack.

Validated Synthesis Protocol

Note: This protocol is for authorized research facilities only.

-

Precursor Preparation: Dissolve 4-fluorovalerophenone (10 mmol) in glacial acetic acid (20 mL).

-

Bromination: Add bromine (10 mmol) dropwise at 0°C. The reaction is exothermic; maintain temperature < 10°C. Stir for 2 hours until the bromine color fades.

-

Work-up: Pour into ice water, extract with dichloromethane (DCM). Wash organic layer with NaHCO3 to neutralize acid. Evaporate to yield the alpha-bromo ketone (yellow oil).

-

Amination: Dissolve the alpha-bromo intermediate in dry THF. Add pyrrolidine (2.2 equivalents) dropwise at 0°C. The second equivalent acts as a base to scavenge HBr.

-

Purification: Stir at room temperature for 12 hours. Filter off the pyrrolidine hydrobromide salt. Acidify the filtrate with HCl/ether to precipitate the 4-F-alpha-PVP hydrochloride salt. Recrystallize from ethanol/acetone.

Pharmacodynamics: The Transporter Profile

The defining pharmacological feature of fluorophenyl pyrrolidine derivatives is their potent and selective inhibition of monoamine transporters , specifically DAT and NET. Unlike amphetamines, they are blockers (reuptake inhibitors), not substrates (releasers).

Mechanism of Action

These compounds bind to the orthosteric site of the transporter, locking it in an outward-facing conformation. The bulky pyrrolidine ring prevents the transporter from undergoing the conformational change necessary for substrate translocation.

Comparative Potency Data

The following table synthesizes data from key studies (Meltzer et al., Marusich et al.) comparing the fluorinated derivative to its parent and cocaine.[1]

| Compound | Target | IC50 (Uptake Inhibition) | Ki (Binding Affinity) | Selectivity (DAT/SERT) |

| 4-F-alpha-PVP | DAT | 132 nM | 14 nM | > 1000 |

| NET | ~ 40-60 nM | ~ 20 nM | - | |

| SERT | > 100,000 nM | > 10,000 nM | - | |

| Alpha-PVP | DAT | 129 nM | 17 nM | > 1000 |

| NET | ~ 30 nM | ~ 15 nM | - | |

| Cocaine | DAT | 461 nM | 432 nM | ~ 1.5 |

Data Source: Extrapolated from Marusich et al. (2014) and Carlier et al. (2020).

Key Insight: The 4-fluoro substitution maintains the nanomolar affinity for DAT/NET seen in the parent compound (alpha-PVP) but often results in a slightly more lipophilic profile, potentially altering onset speed and duration of action in vivo. The selectivity ratio (DAT/SERT > 1000) classifies these as "super-stimulants" with high abuse potential but low risk of serotonin syndrome compared to MDMA-like drugs.

Pharmacokinetics & Metabolism[5]

Understanding the metabolic fate is crucial for designing derivatives with appropriate half-lives for therapeutic use.

Metabolic Pathways

The metabolism of 4-fluorophenyl pyrrolidine derivatives is dominated by three Phase I reactions:

-

Reduction: The beta-ketone is reduced to an alcohol (stereoselective).

-

Oxidation: The pyrrolidine ring undergoes oxidation to form a lactam (2'-oxo metabolite).

-

Degradation: N-dealkylation (loss of the pyrrolidine ring) occurs but is a minor pathway compared to lactam formation.

Figure 2: Primary metabolic pathways. The lactam and alcohol metabolites are the primary biomarkers for detection in biological matrices.

Protocol: In Vitro Metabolic Stability Assay

To assess the impact of the fluorine substitution on half-life:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Substrate: Incubate 1 µM of 4-F-alpha-PVP in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Safety & Toxicology

While these compounds are valuable research tools, their safety profile is narrow.

-

Sympathomimetic Toxicity: Due to potent NET inhibition, these derivatives cause profound tachycardia, hypertension, and vasoconstriction.

-

Hyperthermia: A hallmark of overdose, driven by excessive dopaminergic signaling and motor agitation.

-

Neurotoxicity: Unlike amphetamines, pyrrolidine derivatives are generally not directly neurotoxic to dopamine terminals (they do not deplete dopamine). However, excitotoxicity from prolonged glutamate release during overdose is a risk.

References

-

Meltzer, P. C., et al. (2006).[1][2] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."[3] Journal of Medicinal Chemistry.

-

Marusich, J. A., et al. (2014).[1][2] "Pharmacological effects of methamphetamine and alpha-PVP ('flakka') in rats and squirrel monkeys." Neuropsychopharmacology.

-

Carlier, J., et al. (2020).[4] "Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations." International Journal of Molecular Sciences.

-

Woiwode, J. L., et al. (2022). "Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP Derivatives." International Journal of Molecular Sciences.

-

Cayman Chemical. (2023). "4-fluoro-alpha-Pyrrolidinopentiophenone Product Information."

Sources

medicinal chemistry applications of 3-arylpyrrolidine scaffolds

Executive Summary

The 3-arylpyrrolidine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to project pharmacophores into specific biological vectors that planar aromatic systems cannot access.[1][2] Unlike its 2-aryl isomer, which is often constrained by steric clashes at the receptor interface, the 3-aryl motif leverages the pyrrolidine ring's envelope conformation to position aryl substituents in a pseudo-equatorial orientation, ideal for engaging hydrophobic pockets in GPCRs (e.g., CCR5, 5-HT receptors) and monoamine transporters (SERT, NET, DAT).

This guide synthesizes the structural advantages, therapeutic applications, and validated synthetic protocols for 3-arylpyrrolidines. It is designed to serve as a blueprint for optimizing lead compounds in CNS and infectious disease programs.

Structural & Physicochemical Properties

The Fsp³ Advantage

The 3-arylpyrrolidine core contributes significantly to the fraction of sp³-hybridized carbons (

Conformational Dynamics: The "Envelope" Flip

The pyrrolidine ring is not planar; it undergoes rapid pseudorotation between varying "envelope" (E) and "twist" (T) conformations.

-

Vector Positioning: In 3-arylpyrrolidines, the aryl group predominantly adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This stable vector is critical for maintaining consistent binding affinity.

-

Stereochemical Control: The chirality at C3 (and often C4) dictates the spatial projection. For instance, in CCR5 antagonists , the (3R,4S) configuration is often required to align the aryl group with the hydrophobic pocket of the receptor while directing the nitrogen lone pair towards an aspartate residue.

Therapeutic Case Studies

CNS Targets: Triple Reuptake Inhibitors (SNDRIs)

3-Arylpyrrolidines are potent scaffolds for inhibiting the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).

-

Mechanism: The protonated pyrrolidine nitrogen mimics the amino group of the biogenic amine, anchoring to the transporter's central binding site (e.g., Asp98 in hSERT). The 3-aryl moiety engages the hydrophobic S1 or S2 pockets.

-

SAR Insight: 3,3-disubstitution (e.g., 3-aryl-3-butyl) often enhances selectivity for NET over SERT, whereas N-substitution modulates metabolic stability.

Infectious Disease: CCR5 Antagonists

The 1,3,4-trisubstituted pyrrolidine scaffold is a validated core for HIV-1 entry inhibitors.

-

Key Interaction: The pyrrolidine nitrogen forms a salt bridge with Glu283 in the CCR5 receptor. The 3-aryl group (often a phenyl or substituted phenyl) fits into a hydrophobic cleft defined by Tyr108 and Phe112.

-

Optimization: Replacing the 3-phenyl group with heteroaromatics (e.g., pyridine) can improve solubility without sacrificing potency.

Oncology: MDM2-p53 Inhibitors

Spiro-oxindole pyrrolidines, synthesized via [3+2] cycloaddition, effectively inhibit the MDM2-p53 interaction. The rigid spiro-fusion locks the 3-aryl group in a precise orientation to mimic the Trp23 residue of p53, blocking the MDM2 pocket.

Synthetic Strategies & Protocols

Strategic Overview

Two primary routes dominate the synthesis of high-value 3-arylpyrrolidines:

-

Asymmetric [3+2] Cycloaddition: Ideal for complex, highly substituted scaffolds (e.g., spiro-compounds).

-

Pd-Catalyzed Hydroarylation: A modern, atom-economical approach for accessing simple 3-arylpyrrolidines from pyrrolines.

Detailed Protocol: Pd-Catalyzed Hydroarylation

Based on the methodology by Sweeney et al. (2018)

Objective: Synthesis of N-Boc-3-(4-fluorophenyl)pyrrolidine. Rationale: This method avoids the use of organometallic reagents (Grignard/Zinc), tolerating sensitive functional groups.[3]

Reagents:

-

N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv)

-

1-Bromo-4-fluorobenzene (1.2 equiv)

- (5 mol%)

-

Triphenylphosphine (

, 10 mol%) -

Sodium Formate (HCOONa, 2.0 equiv) - Hydride source

-

DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a dry reaction vial, dissolve

and -

Substrate Addition: Add N-Boc-2,5-dihydro-1H-pyrrole, 1-bromo-4-fluorobenzene, and solid sodium formate to the vial.

-

Reaction: Seal the vial and heat to 80°C for 16 hours.

-

Mechanistic Note: The reaction proceeds via oxidative addition of the aryl bromide, followed by migratory insertion into the alkene. The formate acts as a hydride donor to intercept the alkyl-palladium intermediate (reductive elimination).

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (

) to remove DMF and salts. Dry the organic layer over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).

Self-Validation Check:

-

NMR: Look for the disappearance of alkene protons (5.7-5.9 ppm) and the appearance of a multiplet at ~3.2-3.4 ppm corresponding to the H3 methine proton.

-

Mass Spec: Confirm parent ion

.

Visualization of Mechanisms

Synthetic Pathway: Pd-Catalyzed Hydroarylation[4][5]

Figure 1: Catalytic cycle for the synthesis of 3-arylpyrrolidines via hydroarylation. The pathway highlights the critical migratory insertion step that establishes the C3-Aryl bond.

Biological Logic: Monoamine Reuptake Inhibition

Figure 2: Pharmacological mechanism of 3-arylpyrrolidines as Triple Reuptake Inhibitors (SNDRIs).

Quantitative Data Summary

Table 1: Comparative Potency of 3-Arylpyrrolidine Derivatives (SNDRI Activity)

| Compound ID | R-Group (N-Subst) | Ar-Group (C3) | hSERT | hNET | hDAT | Selectivity Profile |

| Ref-1 | H | Phenyl | 12 | 45 | 110 | Balanced |

| Ref-2 | Methyl | 3,4-Cl-Phenyl | 1.2 | 3.4 | 15 | Potent Triple |

| Ref-3 | Benzyl | 4-F-Phenyl | 140 | 8 | 220 | NET Selective |

| Ref-4 | H | 2-Naphthyl | 4.5 | 2.1 | 55 | SERT/NET Dual |

Note: Data aggregated from representative SAR studies (See References [1], [3]). Lower

References

-

Sweeney, J. B., et al. (2018).[4][5] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience.[4]

-

Li Petri, G., et al. (2021).[6][7] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top. Curr. Chem.

-

Lynch, C. L., et al. (2003). 1,3,4-Trisubstituted Pyrrolidine CCR5 Receptor Antagonists. Bioorg. Med. Chem. Lett.

-

Carroll, F. I., et al. (2009). 3-Aryl-3-substituted Pyrrolidines as Monoamine Transport Inhibitors. J. Med. Chem.

-

Thomas, N. V., et al. (2022).[8] Stereoselective synthesis of dispiroindano pyrrolidines by the [3+2] cycloaddition. J. Heterocyclic Chem.

Sources

- 1. research.lancaster-university.uk [research.lancaster-university.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

3-(4-Fluorophenyl)pyrrolidine oxalate PubChem CID and properties

This guide is structured as a high-level technical monograph designed for research scientists and medicinal chemists. It prioritizes experimental reproducibility, structural validation, and pharmacological context.[1]

Primary CAS (Free Base): 144620-11-1 | Chemical Class: Phenylpyrrolidine Scaffold

Executive Summary

3-(4-Fluorophenyl)pyrrolidine oxalate is a stable salt form of the 3-phenylpyrrolidine pharmacophore. Structurally characterized by a pyrrolidine ring substituted at the 3-position with a para-fluorinated phenyl group, this compound serves as a critical building block in the synthesis of monoamine transporter modulators and sigma receptor ligands. The oxalate counterion is frequently selected in research settings to enhance crystallinity, reduce hygroscopicity compared to hydrochloride salts, and facilitate high-purity isolation via recrystallization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data distinguishes the stable oxalate salt from its free base precursor. Researchers must account for the stoichiometric difference (MW) when calculating molar equivalents for biological assays.[1]

| Property | Free Base | Oxalate Salt (1:1 Stoichiometry) |

| IUPAC Name | 3-(4-Fluorophenyl)pyrrolidine | 3-(4-Fluorophenyl)pyrrolidine; oxalic acid |

| CAS Number | 144620-11-1 | N/A (Salt specific) |

| Molecular Formula | C₁₀H₁₂FN | C₁₂H₁₄FNO₄ |

| Molecular Weight | 165.21 g/mol | 255.24 g/mol |

| Appearance | Viscous oil / Low-melting solid | White crystalline solid |

| Solubility | DCM, MeOH, Et₂O | Water, MeOH, DMSO; Insoluble in Et₂O |

| Acidity (pKa) | ~9.5 (Pyrrolidine nitrogen) | N/A (Salt form) |

Structural Validation (Isomerism)

The 3-position substitution creates a chiral center at C3 of the pyrrolidine ring.[1] Unless specified as enantiopure (R or S), the CAS 144620-11-1 refers to the racemate.

-

Positional Isomerism: Distinct from 2-(4-fluorophenyl)pyrrolidine and 3-(3-fluorophenyl)pyrrolidine. The para-fluoro substitution is metabolically robust, blocking P450 hydroxylation at the 4-position [1].

Synthesis & Manufacturing Workflow

The synthesis of 3-(4-fluorophenyl)pyrrolidine typically proceeds via the cyclization of succinic acid derivatives or [3+2] cycloaddition, followed by salt formation.[1] Below is a robust laboratory-scale protocol for the Oxalate Salt Formation from the crude free base, ensuring removal of isomeric impurities.

Reaction Scheme (Graphviz)[1]

Figure 1: Synthetic workflow from precursor to stable oxalate salt.

Detailed Protocol: Salt Formation & Purification

Objective: Convert 1.0 g of crude 3-(4-fluorophenyl)pyrrolidine oil into the analytical-grade oxalate salt.

-

Dissolution: Dissolve 1.0 g (6.05 mmol) of the free base oil in 10 mL of anhydrous ethanol. Ensure complete homogeneity.

-

Acid Preparation: In a separate flask, dissolve 0.54 g (6.05 mmol, 1.0 eq) of anhydrous oxalic acid in 5 mL of warm ethanol.

-

Note: Use anhydrous oxalic acid to prevent hydration of the final crystal lattice.[1]

-

-

Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring at room temperature. A white precipitate should form immediately.[1]

-

Crystallization: Dilute the mixture with 15 mL of diethyl ether (Et₂O) to maximize yield. Cool to 4°C for 2 hours.[1]

-

Isolation: Filter the solid under vacuum. Wash the filter cake 3x with cold Et₂O to remove unreacted organic impurities.[1]

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual solvent.

Self-Validating Checkpoint: The final product must be a non-hygroscopic white powder. If the product is "gummy," recrystallize from hot isopropanol/methanol.[1]

Analytical Characterization

To ensure data integrity in drug development, the following analytical signatures must be verified.

1H NMR (DMSO-d₆, 400 MHz)

-

Aromatic Region: Two doublets (or multiplets) integrating to 4H between δ 7.1–7.5 ppm, characteristic of the para-substituted benzene ring.[1]

-

Pyrrolidine Ring:

-

Oxalate Counterion: A broad singlet (often exchanged/invisible or very downfield >10 ppm) for the carboxylic acid protons.[1]

Mass Spectrometry (ESI+)[1][10]

-

Parent Ion: [M+H]⁺ = 166.1 m/z (Corresponds to the protonated free base).[1]

-

Note: The oxalate anion (89 m/z) is typically observed in negative mode or not seen in standard positive mode screens.[1]

Biological Relevance & Pharmacophore Analysis

The 3-phenylpyrrolidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a rigidified analog of phenethylamine.

Mechanism of Action Potential[1]

-

Monoamine Transporter Ligands: The 3-(4-fluorophenyl) motif is frequently explored for affinity toward Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.[1] The fluorine atom at the para position increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted parent [2].[1]

-

Sigma Receptor Modulation: 3-substituted pyrrolidines have shown affinity for Sigma-1 receptors, relevant in neuroprotection and cognitive enhancement research.

Pharmacophore Mapping (Graphviz)[1]

Figure 2: Structure-Activity Relationship (SAR) of the 4-fluoro substitution.

Safety & Handling (SDS Highlights)

While specific toxicological data for the oxalate salt may be limited, handle as a potent bioactive amine.[1]

-

GHS Classification: Warning.[1][2][3] Acute Toxicity (Oral), Skin Irritation, Eye Irritation.[1][2]

-

Handling: Wear nitrile gloves and use a fume hood.[1] The free base is volatile; the oxalate salt is a dust hazard.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Storage: Store at -20°C. Hygroscopic (keep desiccated).

References

-

PubChem Compound Summary. (n.d.). 3-(4-Fluorophenyl)pyrrolidine.[3][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

MDPI. (2020).[1] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules. Retrieved from [Link][1]

Sources

- 1. Oxalate | C2O4-2 | CID 71081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Fluorophenyl)pyrrolidine - CAS:144620-11-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. scbt.com [scbt.com]

- 5. alchempharmtech.com [alchempharmtech.com]

Strategic Sourcing and Technical Utilization of 3-(4-Fluorophenyl)pyrrolidine Oxalate

Executive Summary & Chemical Profile[1][2][3][4]

3-(4-Fluorophenyl)pyrrolidine oxalate is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting CNS receptors (specifically serotonin and dopamine transporters) and metabolic enzymes (DPP-IV inhibitors).[1]

While the hydrochloride (HCl) salt is the industry-standard commercial form due to higher water solubility and lower toxicity, the oxalate salt is frequently employed in process chemistry for its superior crystallinity, making it an excellent intermediate for purification of the free amine from crude reaction mixtures.[1]

Chemical Identity Matrix

| Property | Specification |

| Chemical Name | 3-(4-Fluorophenyl)pyrrolidine oxalate |

| CAS Number (Oxalate) | 1198416-84-0 (Racemic) |

| CAS Number (HCl) | 144620-11-1 (Standard Commercial Form) |

| CAS Number (Free Base) | 72216-08-1 |

| Molecular Formula | C₁₀H₁₂FN[1][2][3][4] · C₂H₂O₄ |

| Molecular Weight | 255.24 g/mol (Salt) / 165.21 g/mol (Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH; Limited solubility in water compared to HCl salt.[1] |

Market Analysis: Suppliers & Pricing

Procurement Strategy: The oxalate salt is often a "Make-to-Order" item or listed with intermittent stock.[1] The HCl salt is a "Catalog" item. Recommendation: For immediate R&D needs (grams), purchase the HCl salt and convert if necessary. For process scale-up (kilograms), contract a custom synthesis for the oxalate to utilize its purification properties.[1]

Supplier Tiering & Reliability

The following data reflects current market positioning for research-grade materials (95%+ purity).

| Supplier Tier | Vendor Examples | Availability | Est. Price (1g) | Est. Price (10g) | Reliability Notes |

| Tier 1: Global Reference | Sigma-Aldrich (Merck) | Low / Backorder | $180 - $250 | Inquire | High QA, but often re-sells from Tier 2.[1] Use for analytical standards. |

| Tier 2: BB Specialists | Combi-Blocks | High (HCl form) | $40 - $60 | $250 - $350 | Best Value. High stock reliability.[1] Excellent batch consistency. |

| Tier 3: Synthesis Houses | Enamine / Fluorochem | Medium | $60 - $90 | $400+ | Excellent for specific chiral isomers ((3S) or (3R)).[1] |

| Tier 4: Bulk CROs | Sunway Pharm / Leap Chem | Bulk Only | N/A | $150 - $200 | High risk/reward.[1] Required for >100g orders. QC validation mandatory. |

Note on Pricing: Prices listed are for the HCl salt equivalent. Pure oxalate salts often command a 150-200% premium due to the extra processing step required to crystallize with oxalic acid.[1]

Sourcing Decision Logic

The following diagram outlines the logical flow for selecting a supplier based on your experimental needs (Chirality vs. Cost).

Figure 1: Decision tree for sourcing 3-(4-Fluorophenyl)pyrrolidine based on stereochemical and scale requirements.

Technical Specification & Quality Control

When receiving this material, particularly from Tier 3 or 4 suppliers, "Certificate of Analysis" (CoA) verification is non-negotiable.

Analytical Validation (Self-Validating Protocol)

Do not rely solely on melting point, as the oxalate salt MP varies significantly with hydration state.

-

¹H-NMR (DMSO-d₆):

-

Look for the diagnostic multiplets of the pyrrolidine ring protons between 1.8 and 3.4 ppm.

-

Aromatic Region: Two distinct multiplets (AA'BB' system) centered around 7.1–7.4 ppm corresponding to the 4-fluorophenyl group.

-

Oxalate Counter-ion: Oxalic acid protons are broad and exchangeable, often invisible or seen as a very broad hump >10 ppm depending on water content. Crucial: Use ¹³C-NMR to confirm the oxalate carbonyl signal at ~164 ppm.[1]

-

-

¹⁹F-NMR:

Impurity Profile

-

Regioisomers: 2-(4-fluorophenyl)pyrrolidine.[1] (Hard to separate).

-

Inorganic Salts: Oxalic acid excess (check pH of 10% solution; should be ~2-3).[1]

Handling & Conversion Protocols

Researchers often purchase the stable salt but require the free base for nucleophilic substitution or Buchwald-Hartwig couplings.[1]

Protocol A: Conversion of Oxalate/HCl Salt to Free Base

Rationale: The oxalate anion can interfere with transition metal catalysts (Pd/Cu) by chelating the metal center. Desalting is mandatory for catalytic cross-couplings.

Reagents:

-

NaOH (2M solution) or K₂CO₃ (saturated)

-

Dichloromethane (DCM) or MTBE

Step-by-Step:

-

Suspension: Suspend the oxalate salt in DCM (10 mL/g). The salt will likely not dissolve.

-

Basification: Slowly add 2M NaOH (3.0 eq) with vigorous stirring.

-

Observation: The solid will dissolve as the free base is liberated and partitions into the organic layer.

-

-

Separation: Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Drying: Dry combined organics over Na₂SO₄ (anhydrous).

-

Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C; the free amine is moderately volatile).

-

Storage: Store the resulting oil under Argon at -20°C. Use immediately if possible.

Protocol B: Purification via Oxalate Formation

Rationale: If you synthesized the molecule and the crude oil is impure, converting it to the oxalate is a superior purification method compared to column chromatography.

Figure 2: Purification workflow using oxalate salt formation to upgrade purity without chromatography.[1]

Synthetic Utility & Applications

Medicinal Chemistry Context

The 4-fluorophenyl moiety is a classic bioisostere.[1] The fluorine atom blocks metabolic oxidation at the para-position (preventing hydroxylation), significantly increasing the in vivo half-life of the drug candidate compared to the non-fluorinated phenyl analog.[1]

Key Reactions[8]

-

N-Alkylation: Standard S_N2 reactions with alkyl halides.

-

Tip: Use K₂CO₃ in Acetonitrile.

-

-

Buchwald-Hartwig Amination: Coupling with aryl halides to form biaryl amines.[1]

-

Ligand Choice: RuPhos or BrettPhos are privileged ligands for secondary cyclic amines like pyrrolidine.

-

Base: NaOtBu is preferred; avoid carbonate bases if reaction is sluggish.

-

References

-

Sigma-Aldrich. Product Specification: 3-(4-Fluorophenyl)pyrrolidine hydrochloride.[1] Retrieved from (Note: Link directs to HCl/Free base equivalent as Oxalate is variable).[1]

-

Combi-Blocks. Catalog Entry: 3-(4-Fluorophenyl)pyrrolidine. Retrieved from .[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24898844 (Pyrrolidine analogs). Retrieved from .

-

Enamine Store. Building Blocks: Pyrrolidines. Retrieved from .

-

Mykhailiuk, P. et al. (2011).[5] "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron. (Contextual reference for pyrrolidine synthesis methodologies).

Sources

literature review on 3-(4-Fluorophenyl)pyrrolidine biological activity

Technical Monograph: 3-(4-Fluorophenyl)pyrrolidine Biological Activity & Medicinal Chemistry

Executive Summary

3-(4-Fluorophenyl)pyrrolidine (CAS: 144620-11-1) is a privileged scaffold in medicinal chemistry, serving as a critical building block for central nervous system (CNS) therapeutics and metabolic enzyme inhibitors. Unlike simple aliphatic amines, this moiety combines the conformational restriction of the pyrrolidine ring with the metabolic robustness of a fluorinated aromatic system.

Its primary biological utility lies in monoamine transporter modulation (specifically DAT, NET, and SERT) and as a pharmacophore in DPP-4 inhibitors . The 4-fluoro substitution is a strategic medicinal chemistry modification designed to block Cytochrome P450-mediated metabolism (specifically para-hydroxylation), thereby extending the half-life and bioavailability of the parent molecule.

Structural Biology & Physicochemical Properties

The biological activity of 3-(4-Fluorophenyl)pyrrolidine is governed by two key structural features: the fluorine bioisostere and the pyrrolidine ring pucker .

The Fluorine Effect (Metabolic Blocking)

The addition of a fluorine atom at the para-position of the phenyl ring is not merely for lipophilicity; it is a "metabolic shield."

-

Metabolic Stability: In non-fluorinated 3-phenylpyrrolidines, the para-position is the primary site for oxidative metabolism by CYP450 isoforms (leading to rapid clearance via hydroxylation). The C–F bond (approx. 116 kcal/mol) is metabolically inert, forcing the enzyme to attack less favorable sites, thus significantly prolonging the compound's in vivo half-life (

). -

Electronic Effects: The high electronegativity of fluorine pulls electron density from the phenyl ring, reducing the pKa of the pyrrolidine nitrogen slightly through inductive effects. This alters the ionization state at physiological pH, influencing blood-brain barrier (BBB) permeability.

Pyrrolidine Ring Conformation

The pyrrolidine ring exists in a dynamic equilibrium between envelope (

Pharmacological Mechanisms & Targets[1][2][3][4][5]

This scaffold is predominantly explored in two therapeutic areas: Neuropsychiatry (Transporter Inhibitors) and Metabolic Disease (Enzyme Inhibitors).

Monoamine Transporter Modulation (NSRIs/DNRIs)

3-Phenylpyrrolidines are classic templates for Triple Reuptake Inhibitors (TRIs) and Norepinephrine-Serotonin Reuptake Inhibitors (NSRIs) .

-

Mechanism: The protonated nitrogen of the pyrrolidine mimics the terminal amine of the endogenous neurotransmitter (dopamine/serotonin), forming an ionic bond with the conserved Aspartate residue (e.g., Asp79 in DAT) within the transporter's S1 binding site.

-

Selectivity Profile:

-

Unsubstituted 3-phenylpyrrolidine: Acts as a stimulant with moderate affinity for DAT and NET.

-

3-(4-Fluorophenyl)pyrrolidine: The fluorine substitution often shifts selectivity towards SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) while maintaining DAT affinity. This "balanced" profile is sought after for next-generation antidepressants that avoid the sexual side effects of SSRIs.

-

Enzyme Inhibition (DPP-4)

While not the active drug itself, the 3-substituted pyrrolidine core is a structural homolog to the fragments found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Teneligliptin analogs). The pyrrolidine ring mimics the proline residue of the DPP-4 substrate (GLP-1), binding to the S1 subsite of the enzyme, while the fluorophenyl group occupies the hydrophobic S2 pocket, increasing binding affinity (

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic used when optimizing this scaffold for biological activity.

Figure 1: SAR logic of the 3-(4-Fluorophenyl)pyrrolidine scaffold. The 4-fluoro group is critical for metabolic blockade, while N-substitution dictates transporter selectivity.

Experimental Protocols

For researchers evaluating derivatives of this scaffold, the following protocols ensure robust data generation.

Protocol: Competitive Radioligand Binding Assay (DAT/SERT/NET)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Homogenize rat striatum (for DAT) or cerebral cortex (for SERT/NET) in ice-cold sucrose buffer.

-

Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

-

Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend in assay buffer (TRIS-HCl, pH 7.4).

-

-

Incubation:

-

DAT: Incubate membranes with [³H]WIN 35,428 (1 nM) and varying concentrations of 3-(4-fluorophenyl)pyrrolidine (

to -

SERT: Use [³H]Citalopram (1 nM).

-

NET: Use [³H]Nisoxetine (1 nM).

-

-

Equilibrium: Incubate at 25°C for 2 hours (ensure equilibrium is reached).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression and convert to

Protocol: Microsomal Stability Assay

Objective: Verify the "Metabolic Blocking" effect of the fluorine substitution.

-

Reaction Mix: Prepare 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

-

Substrate: Add test compound (3-(4-fluorophenyl)pyrrolidine) at 1 µM final concentration.

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Synthesis Pathway

The synthesis of this scaffold typically avoids direct fluorination of the pyrrolidine, instead building the ring from fluorinated precursors.

Figure 2: General synthetic route starting from 4-fluorocinnamic acid derivatives.

References

-

Structure-Activity Relationships of Phenylpyrrolidines

- Title: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.

- Source: Bioorganic & Medicinal Chemistry Letters (2013).

-

URL:[Link]

-

Monoamine Transporter Protocols

- Title: Illuminating the monoamine transporters: fluorescently labeled ligands to study D

- Source: Neurochemistry Intern

-

URL:[Link]

-

Fluorine in Medicinal Chemistry

- Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Source: Molecules (2023).

-

URL:[Link]

- Teneligliptin Synthesis (Contextual Reference)

Methodological & Application

synthesis protocol for 3-(4-Fluorophenyl)pyrrolidine oxalate

Application Note: A-PNS-07B

A Robust and Scalable Synthesis Protocol for 3-(4-Fluorophenyl)pyrrolidine Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3][4] Its saturated, five-membered structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The specific derivative, 3-(4-fluorophenyl)pyrrolidine, is a valuable building block in the synthesis of novel therapeutic agents, particularly in neuroscience research and for targeting neurological disorders.[5] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

This application note provides a detailed, reliable, and scalable protocol for the synthesis of 3-(4-fluorophenyl)pyrrolidine, followed by its conversion to the stable and easily handled oxalate salt. The described method is based on the reductive amination of a succinimide precursor, a robust and well-established transformation in heterocyclic chemistry.[6]

Synthesis Strategy and Mechanistic Rationale

The overall synthetic strategy involves a two-step process:

-

Grignard Reaction and Cyclization: Formation of 4-hydroxy-4-(4-fluorophenyl)-pyrrolidin-2-one from succinimide and a Grignard reagent derived from 1-bromo-4-fluorobenzene.

-

Reductive Amination: Reduction of the resulting lactam to the desired 3-(4-fluorophenyl)pyrrolidine using a powerful reducing agent.

-

Salt Formation: Conversion of the free base to its crystalline oxalate salt for improved stability and handling.

The key transformation is the reduction of the lactam intermediate. Lithium aluminum hydride (LAH) is chosen as the reducing agent due to its high reactivity and ability to completely reduce both the amide carbonyl and the hydroxyl group. This one-pot reduction is highly efficient for producing the target pyrrolidine.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-(4-Fluorophenyl)pyrrolidine Oxalate.

Sources

- 1. enamine.net [enamine.net]

- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

using 3-(4-Fluorophenyl)pyrrolidine as a building block in drug discovery

This guide serves as a comprehensive technical resource for the application of 3-(4-Fluorophenyl)pyrrolidine (CAS: 936-44-7) in medicinal chemistry. It is designed to move beyond basic synthesis into the strategic application of this scaffold for optimizing drug-like properties.[1]

Executive Summary: The "Privileged" Architecture

In the transition from "flat" aromatic hits to three-dimensional lead candidates, 3-(4-Fluorophenyl)pyrrolidine represents a high-value building block. Unlike planar bi-aryl systems, this scaffold introduces a critical

The inclusion of the 4-fluorine atom is not cosmetic; it serves a dual mechanistic function:

-

Metabolic Blockade: It sterically and electronically blocks the para-position of the phenyl ring, a primary site for Cytochrome P450-mediated oxidative metabolism (CYP inhibition/clearance reduction).

-

Electronic Modulation: The strong electronegativity of fluorine lowers the electron density of the phenyl ring, potentially strengthening

stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.

Technical Profile & Physicochemical Properties[2][3]

Before incorporating this building block, researchers must account for its basicity and lipophilicity profile.[1]

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 936-44-7 | Global identifier for sourcing. |

| Molecular Weight | 165.21 g/mol | Low MW fragment leaves room for heavy functionalization (Fragment-Based Drug Design). |

| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine N) | Highly basic. At physiological pH (7.4), it exists predominantly as a cation, aiding solubility but potentially hindering passive permeability if not masked. |

| cLogP | ~2.1 | Moderate lipophilicity.[1] The fluorine increases lipophilicity slightly vs. H, but the amine lowers it. |

| Chirality | Chiral Center at C3 | CRITICAL: The molecule exists as (R) and (S) enantiomers. Biological activity often resides in a single enantiomer.[1] |

Strategic Application Logic

The following diagram illustrates the decision matrix for selecting this scaffold over non-fluorinated or piperidine analogs.

Figure 1: Decision logic for scaffold hopping to 3-(4-fluorophenyl)pyrrolidine to address metabolic and solubility liabilities.

Case Studies in Drug Discovery

A. Nuclear Receptor Modulation (RORγt)

In the development of RORγt inverse agonists for autoimmune diseases, the 3-phenylpyrrolidine scaffold has proven essential.

-

Mechanism: The pyrrolidine ring orients the phenyl group into a hydrophobic pocket.[1]

-

Optimization: Jiang et al. (2020) demonstrated that the (3S, 4S) configuration of a substituted phenylpyrrolidine was critical for potency. The 4-fluoro group prevented rapid metabolic clearance, allowing the compound to maintain sufficient exposure for efficacy.

B. GPCR Antagonists (Dopamine D3/D4 & Sigma Receptors)

The nitrogen atom of the pyrrolidine serves as the basic pharmacophore required for ionic interaction with the conserved Aspartate residue in aminergic GPCRs.

-

Sigma-1 Receptors: Ligands like MS-377 utilize the pyrrolidine core.[2] The 4-fluorophenyl moiety mimics the electronic signature required for high-affinity binding to the

-1 site, often acting as a bioisostere for a chlorophenyl group. -

Dopamine Receptors: The rigid 5-membered ring imposes a specific vector on the N-substituent, often resulting in higher selectivity between D2 and D3 receptors compared to the more flexible piperidine analogs.

Experimental Protocols

Protocol A: Modular N-Arylation (Buchwald-Hartwig Coupling)

Purpose: To attach the pyrrolidine building block to an aromatic hetero-core (e.g., pyridine, pyrimidine) common in kinase inhibitors.

Safety Note: Handle Pd-catalysts under inert atmosphere. 3-(4-Fluorophenyl)pyrrolidine is an irritant; use fume hood.

Reagents:

-

Aryl Halide (1.0 equiv)

-

3-(4-Fluorophenyl)pyrrolidine (1.2 equiv)

- (0.02 equiv)

-

Xantphos or BINAP (0.04 equiv)

- (2.0 equiv, anhydrous)

-

Dioxane or Toluene (degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Halide,

, Ligand, and Base. -

Addition: Add the solvent (0.1 M concentration relative to halide). Add 3-(4-Fluorophenyl)pyrrolidine last.[3]

-

Expert Tip: If using the hydrochloride salt of the pyrrolidine, add an extra 1.0 equiv of base to neutralize it in situ.

-

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black.[1] Wash with EtOAc.[1]

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Checkpoint: The product should show a distinct

NMR signal around -115 to -120 ppm.

-

Protocol B: Chiral Resolution via Preparative HPLC

Context: Commercial sources often supply this building block as a racemate.[1] For lead optimization, enantiomers must be separated.[1]

System: Agilent 1260 Infinity II or equivalent Prep-HPLC.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates), 5

Method:

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).

-

Why DEA? The basic modifier is mandatory to prevent peak tailing of the secondary amine on the silica support.

-

-

Flow Rate: 15–20 mL/min.

-

Detection: UV at 254 nm (Phenyl absorption).

-

Process: Inject 50–100 mg of racemate per run. Collect fractions.

-

Validation: Re-analyze fractions on an analytical chiral column to ensure >98% ee (enantiomeric excess).

Synthetic Workflow Diagram

Figure 2: Workflow for processing the racemic building block into enantiopure lead candidates.

Troubleshooting & Optimization

-

Issue: Low Yield in Amide Couplings.

-

Cause: The secondary amine is moderately hindered by the C3-phenyl ring.

-